An In-depth Technical Guide to 2,5,8-Nonanetrione
An In-depth Technical Guide to 2,5,8-Nonanetrione
CAS Number: 38284-28-5
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 2,5,8-Nonanetrione. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.
Chemical and Physical Properties
2,5,8-Nonanetrione is an aliphatic triketone with the molecular formula C₉H₁₄O₃.[1] Its chemical structure consists of a nine-carbon chain with ketone groups at the second, fifth, and eighth positions. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₃ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| CAS Number | 38284-28-5 | [1] |
| IUPAC Name | nonane-2,5,8-trione | [1] |
| Canonical SMILES | CC(=O)CCC(=O)CCC(=O)C | [2] |
| Boiling Point | 305.8 °C at 760 mmHg | [3] |
| Flash Point | 128.1 °C | [3] |
| Density | 1.01 g/cm³ | [3] |
| Vapor Pressure | 0.000804 mmHg at 25°C | [3] |
| XLogP3 | -0.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 6 | [3] |
| Exact Mass | 170.094294304 | [1][3] |
| Complexity | 174 | [3] |
| Heavy Atom Count | 12 | [3] |
Synthesis of 2,5,8-Nonanetrione
One common method involves the hydrolysis of 4-(5-methyl-furan-2-yl)-butan-2-one.[2] This reaction is typically carried out in the presence of an acid catalyst in an aqueous medium.
Another reported synthesis starts from 4-(5-hydroxymethyl-2-furanyl)-2-butanone.[2] This process involves treatment with hydrogen chloride in methanol (B129727) at elevated temperatures.
A third route utilizes the hydrogenation of 4-(5-(hydroxymethyl)furan-2-yl)but-3-en-2-one over a palladium on activated carbon catalyst in the presence of acetic acid.[2]
The following diagram illustrates a generalized synthetic workflow for the preparation of 2,5,8-Nonanetrione from a furan (B31954) precursor.
Spectroscopic Data
¹³C NMR Spectroscopy
A ¹³C NMR spectrum for 2,5,8-Nonanetrione has been reported.[4] While the raw data is not publicly available, the expected chemical shifts can be predicted based on the structure. The three carbonyl carbons would appear significantly downfield (in the range of 205-220 ppm). The methyl carbons would be the most upfield, and the different methylene (B1212753) carbons would have distinct chemical shifts based on their proximity to the electron-withdrawing carbonyl groups.
¹H NMR Spectroscopy
Infrared (IR) Spectroscopy
An experimental IR spectrum for 2,5,8-Nonanetrione is not available in public databases. However, the spectrum would be dominated by a strong absorption band characteristic of the C=O stretching vibration of the ketone groups, typically appearing in the region of 1705-1725 cm⁻¹.[5] Weaker absorptions corresponding to C-H stretching and bending vibrations would also be present.
Mass Spectrometry
Experimental mass spectrometry data for 2,5,8-Nonanetrione is not publicly available. The fragmentation pattern upon electron ionization would likely involve cleavage alpha to the carbonyl groups, leading to the formation of acylium ions. Common fragments would include the loss of methyl (CH₃) and acetyl (CH₃CO) groups.
Biological Activity and Applications
There is a significant lack of publicly available information regarding the specific biological activities of 2,5,8-Nonanetrione and its applications in drug development. However, research on related aliphatic ketones and triketones suggests potential areas of interest.
Some β-triketones have been investigated for their herbicidal and parasiticidal properties, acting as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6] Additionally, various ketone derivatives have been studied for their cytotoxic effects against cancer cell lines.[7] It is plausible that 2,5,8-Nonanetrione could be investigated as an enzyme inhibitor due to the reactivity of its carbonyl groups.[8]
The diagram below illustrates a potential, though unconfirmed, logical relationship for investigating the biological activity of 2,5,8-Nonanetrione based on the activities of related compounds.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and biological evaluation of 2,5,8-Nonanetrione are not currently available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of aliphatic ketones and for the screening of compounds for biological activity.
For synthesis, a starting point would be the acid-catalyzed hydrolysis of furan derivatives, as indicated in the synthesis section. Reaction conditions such as temperature, reaction time, and purification methods would need to be optimized.
For biological evaluation, standard in vitro assays could be employed. For example, to assess potential cytotoxicity, a variety of cancer cell lines could be treated with 2,5,8-Nonanetrione at different concentrations, and cell viability could be measured using assays such as the MTT or SRB assay. To investigate enzyme inhibition, a relevant enzyme target would first need to be identified based on structural analogy to known inhibitors, followed by the development or adaptation of a suitable enzyme activity assay.
Conclusion
2,5,8-Nonanetrione is a simple aliphatic triketone with well-defined chemical and physical properties. While synthetic routes have been outlined, detailed experimental protocols and comprehensive spectroscopic and biological activity data are scarce in publicly accessible literature. This guide summarizes the available information and provides a framework for future research into the synthesis, characterization, and potential applications of this compound, particularly in the context of drug discovery and development. Further investigation is warranted to fully elucidate the properties and potential of 2,5,8-Nonanetrione.
References
- 1. 2,5,8-Nonanetrione | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5,8-Nonanetrione|lookchem [lookchem.com]
- 3. treenablythe.weebly.com [treenablythe.weebly.com]
- 4. spectrabase.com [spectrabase.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
